molecular formula C24H22N2O4S B3470388 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3470388
M. Wt: 434.5 g/mol
InChI Key: LFILWQKAZUYNRL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzothiazole moiety linked to a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The benzothiazole derivative is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-efficiency purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-14-16(24-26-18-9-5-6-11-21(18)31-24)8-7-10-17(14)25-23(27)15-12-19(28-2)22(30-4)20(13-15)29-3/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFILWQKAZUYNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

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